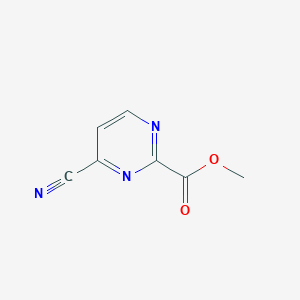

Methyl 4-cyanopyrimidine-2-carboxylate

Description

Methyl 4-cyanopyrimidine-2-carboxylate is a pyrimidine derivative characterized by a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrimidine ring. This compound belongs to the ester class of organic molecules, which are widely utilized in pharmaceutical and agrochemical research due to their reactivity and ability to act as intermediates in synthesis. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records . Its structural features, particularly the electron-withdrawing cyano group, influence its physicochemical properties and reactivity, making it a candidate for further functionalization or biological studies.

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

methyl 4-cyanopyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,1H3 |

InChI Key |

LTXBXNNGKCSMQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-cyanopyrimidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanopyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyanopyrimidine-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyanopyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares Methyl 4-cyanopyrimidine-2-carboxylate with three analogous pyrimidine-based compounds:

Key Observations:

- In contrast, the amino group in the ethyl 2-(benzylamino) derivative introduces electron density, favoring electrophilic interactions.

- Solubility and Lipophilicity : The methyl ester group in the target compound improves lipophilicity compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which is more polar and water-soluble.

- Steric and Electronic Modifications : The fluorophenyl and sulfonyl groups in the methyl 4-(4-fluorophenyl) derivative introduce steric bulk and strong electron-withdrawing effects, which may alter binding affinity in biological targets or catalytic processes.

Reactivity and Stability

- Methyl 4-cyanopyrimidine-2-carboxylate’s cyano group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This contrasts with the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which may undergo nucleophilic displacement more readily.

- The methyl ester group offers stability under neutral conditions but can be cleaved enzymatically or via hydrolysis, a property shared with other esters like the ethyl 2-(benzylamino) compound .

Biological Activity

Methyl 4-cyanopyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

Methyl 4-cyanopyrimidine-2-carboxylate has been studied for various potential biological effects, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Demonstrates anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and survival. |

| Anti-inflammatory | Shows promise in inhibiting inflammatory responses, potentially through COX-2 inhibition. |

| Neuroprotective | May offer neuroprotective effects, contributing to its therapeutic potential in neurodegenerative diseases. |

The mechanisms underlying the biological activities of methyl 4-cyanopyrimidine-2-carboxylate involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, such as cyclooxygenase (COX), which is critical for inflammatory processes .

- Cell Proliferation Modulation : It has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies .

- Ion Channel Interaction : The compound may interact with ion channels or receptors that modulate neurotransmitter release, contributing to its neuroprotective effects.

Antimicrobial Activity

Research indicates that methyl 4-cyanopyrimidine-2-carboxylate demonstrates significant antimicrobial activity against a range of bacteria and fungi. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anticancer Properties

In vitro studies have assessed the anticancer efficacy of methyl 4-cyanopyrimidine-2-carboxylate against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative activity. For instance, one study reported that methyl 4-cyanopyrimidine-2-carboxylate had an IC50 value of approximately 1.5 μM against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through assays measuring COX-2 inhibition. Results showed that methyl 4-cyanopyrimidine-2-carboxylate effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib, a standard anti-inflammatory drug .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of methyl 4-cyanopyrimidine-2-carboxylate on MCF-7 and HepG2 cell lines demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The researchers utilized flow cytometry to analyze cell cycle phases and found a significant increase in the number of cells in the sub-G1 phase, indicative of apoptosis . -

Case Study on Neuroprotection :

Another investigation focused on the neuroprotective effects of methyl 4-cyanopyrimidine-2-carboxylate in a model of oxidative stress-induced neuronal injury. The compound was shown to reduce neuronal cell death by enhancing antioxidant enzyme activity and decreasing reactive oxygen species levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.